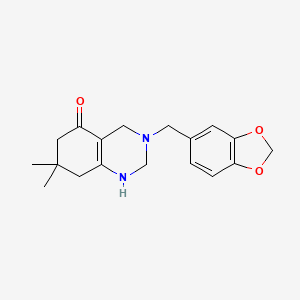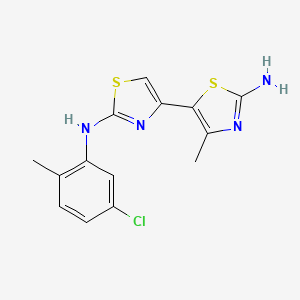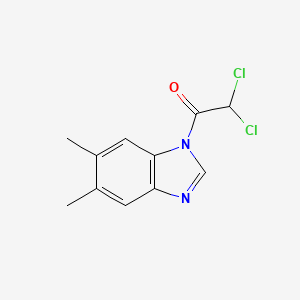
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole, also known as DMBI, is a benzimidazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DMBI is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with o-phenylenediamine.
作用機序
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as DNA topoisomerase II and reverse transcriptase. DNA topoisomerase II is an enzyme that is involved in DNA replication and transcription, while reverse transcriptase is an enzyme that is involved in the replication of retroviruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the replication of several viruses and exhibit antibacterial activity against several strains of bacteria. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory activities.
実験室実験の利点と制限
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its potential pharmacological properties, which make it a promising candidate for drug development. This compound is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its pharmacological properties.
将来の方向性
There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)-1H-benzimidazole. One direction is to further investigate its potential pharmacological properties, particularly its anticancer, antiviral, and antibacterial activities. Another direction is to study the mechanism of action of this compound in more detail, which could help to identify potential targets for drug development. In addition, future studies could focus on improving the solubility of this compound in water, which would make it more useful for certain experiments.
合成法
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with o-phenylenediamine. The first step involves the activation of 2,6-dimethoxybenzoic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding acyl chloride. The acyl chloride is then reacted with o-phenylenediamine in the presence of triethylamine to form this compound. The final product is obtained through purification by column chromatography.
科学的研究の応用
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. In addition, this compound has been found to exhibit antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-5-9-14(21-2)15(13)16(19)18-10-17-11-6-3-4-7-12(11)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCFOMLCAQSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)


![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)



![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)